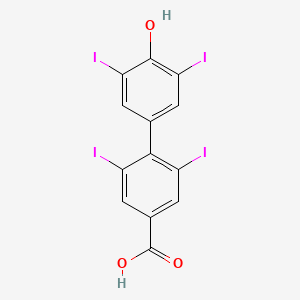![molecular formula C18H20 B14355246 2-(Phenylethynyl)-3-(prop-2-en-1-yl)bicyclo[2.2.1]heptane CAS No. 94123-06-5](/img/structure/B14355246.png)
2-(Phenylethynyl)-3-(prop-2-en-1-yl)bicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Phenylethynyl)-3-(prop-2-en-1-yl)bicyclo[221]heptane is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylethynyl)-3-(prop-2-en-1-yl)bicyclo[2.2.1]heptane can be achieved through several synthetic routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates, allowing for the functionalization of the bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthetic routes. The use of continuous flow reactors and advanced catalytic systems could be employed to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylethynyl)-3-(prop-2-en-1-yl)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated bicyclic structures.
Substitution: Substitution reactions can introduce different functional groups into the bicyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include Lewis acids, palladium catalysts, and strong bases. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include oxygenated bicyclic derivatives, reduced bicyclic compounds, and various substituted bicyclic structures.
Scientific Research Applications
2-(Phenylethynyl)-3-(prop-2-en-1-yl)bicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Phenylethynyl)-3-(prop-2-en-1-yl)bicyclo[2.2.1]heptane involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved in its action include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure but differ in their functional groups.
2-Azabicyclo[2.2.1]heptanes: These compounds contain a nitrogen atom in the bicyclic framework, leading to different chemical properties and applications.
Bicyclo[2.1.1]hexanes: These compounds have a smaller bicyclic structure and are used in different contexts.
Uniqueness
2-(Phenylethynyl)-3-(prop-2-en-1-yl)bicyclo[221]heptane is unique due to its combination of a phenylethynyl group and a prop-2-en-1-yl group attached to the bicyclic framework
Properties
CAS No. |
94123-06-5 |
|---|---|
Molecular Formula |
C18H20 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
2-(2-phenylethynyl)-3-prop-2-enylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C18H20/c1-2-6-17-15-10-11-16(13-15)18(17)12-9-14-7-4-3-5-8-14/h2-5,7-8,15-18H,1,6,10-11,13H2 |
InChI Key |
XSCRAAUJAOXIJH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1C2CCC(C2)C1C#CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


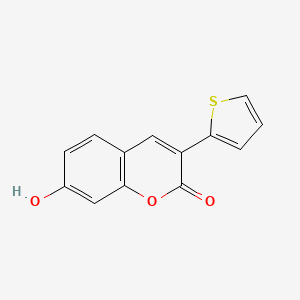
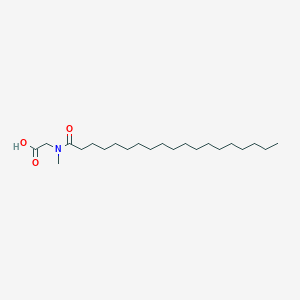
![2-(4-Bromo-2-nitrophenyl)-1-[4-(4-bromophenoxy)phenyl]ethan-1-one](/img/structure/B14355171.png)
![N-[2-(Pentafluorophenoxy)phenyl]acetamide](/img/structure/B14355176.png)
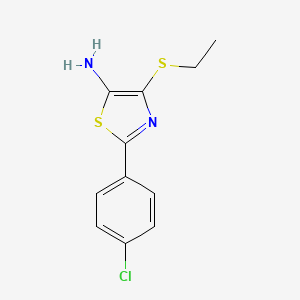
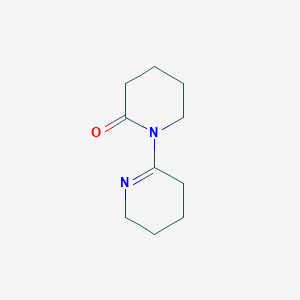
![N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]butanamide](/img/structure/B14355200.png)

![3-[(4,5-Dimethoxy-2-nitrophenyl)methoxy]benzoic acid](/img/structure/B14355208.png)
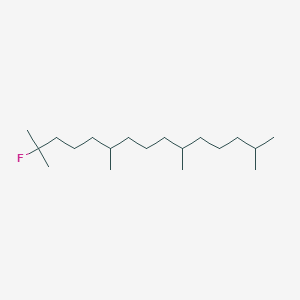

![N-{1-[2-(Dimethylamino)ethoxy]propan-2-YL}decanamide](/img/structure/B14355231.png)
